molecular formula C25H24N2O4S2 B2506058 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941900-78-3

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2506058
CAS No.: 941900-78-3
M. Wt: 480.6
InChI Key: BNNLUOKWLVRNRL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C25H24N2O4S2 and its molecular weight is 480.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

The chemical compound N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide, and related derivatives, have been the subject of various synthetic and medicinal chemistry studies due to their potential in therapeutic applications. One area of research focuses on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity. For instance, derivatives of this compound were synthesized and evaluated for their anticonvulsant properties, with several compounds showing protection against convulsions induced by picrotoxin, highlighting their potential in treating seizure disorders (Farag et al., 2012).

Photodynamic Therapy and Cancer Treatment

Further research has explored the utilization of compounds related to this compound in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, indicating their potential as efficient photosensitizers in PDT for cancer. This study suggests that these compounds could be highly effective in the treatment of cancer through type II photodynamic therapy mechanisms, highlighting their significance in medicinal chemistry and oncology research (Pişkin et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of thiazole derivatives have also been investigated. One study synthesized and evaluated the antimicrobial activity of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, revealing that compounds with phenyl rings substituted with electron-donating groups exhibited significant antimicrobial activity. This research demonstrates the potential of such compounds in developing new antimicrobial agents, which could be crucial in the fight against resistant bacterial and fungal infections (Chawla, 2016).

Diabetes Treatment

Additionally, derivatives have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. A novel series incorporating the benzothiazole group showed potent DPP-IV inhibitory activity, indicating the therapeutic potential of these compounds in managing blood glucose levels in diabetic patients. This line of research contributes to the development of new antidiabetic medications, addressing a critical need for innovative treatments for this widespread chronic disease (Nitta et al., 2008).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been found to interfere with various biochemical processes, such as glutamate neurotransmission . The compound’s interaction with its targets likely involves the formation of hydrogen bonds and hydrophobic interactions, given the presence of the benzothiazole moiety and the methoxybenzenesulfonyl group .

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, inflammation, and neuronal signaling, among others .

Pharmacokinetics

The methoxybenzenesulfonyl group, for instance, could potentially enhance the compound’s solubility and thus its bioavailability .

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, the compound could potentially induce a variety of effects, such as inhibition of cell proliferation, modulation of inflammatory responses, and alteration of neuronal signaling .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the compound’s interaction with its targets could be affected by the local pH, which could influence the protonation state of the compound and its targets. Similarly, temperature could affect the compound’s stability and its diffusion rate within the body .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. Some benzothiazole derivatives have shown potent cytotoxicity against certain human cancer cell lines .

Future Directions

The future directions in the research of similar compounds could involve further exploration of their biological activities and potential applications in medicine .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-31-20-13-15-21(16-14-20)33(29,30)17-7-12-24(28)27(18-19-8-3-2-4-9-19)25-26-22-10-5-6-11-23(22)32-25/h2-6,8-11,13-16H,7,12,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNLUOKWLVRNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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